![molecular formula C14H12N2S8 B14202275 Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile CAS No. 867152-68-9](/img/structure/B14202275.png)
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple sulfur atoms and dithiol groups, which contribute to its distinctive chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile typically involves the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with suitable reagents under controlled conditions. One common method includes the use of dihalogens such as diiodine or iodine monobromide in a solvent like dichloromethane . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or toluene, with careful control of temperature and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diiodine can lead to the formation of molecular charge-transfer complexes, while reduction reactions can yield simpler sulfur-containing compounds .
Scientific Research Applications
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Properties
CAS No. |
867152-68-9 |
|---|---|
Molecular Formula |
C14H12N2S8 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
2,3-bis[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]butanedinitrile |
InChI |
InChI=1S/C14H12N2S8/c1-17-11-12(18-2)22-9(21-11)7(5-15)8(6-16)10-23-13(19-3)14(20-4)24-10/h1-4H3 |
InChI Key |
FESVCMKIJUWCPG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC(=C(C#N)C(=C2SC(=C(S2)SC)SC)C#N)S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

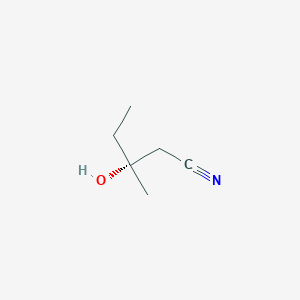
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
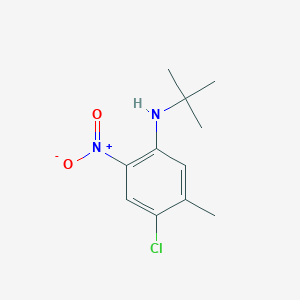
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
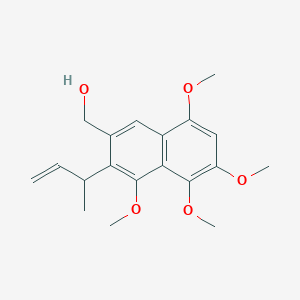
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

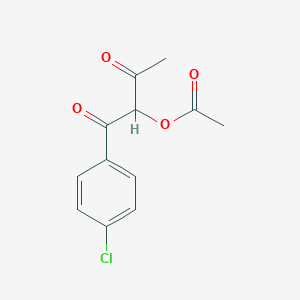
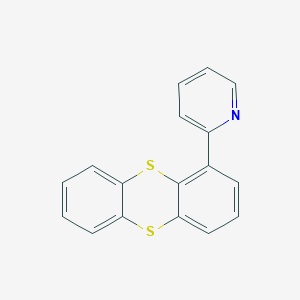
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
